molecular formula C26H21F2N3O3S B2380168 N-(2,4-difluorophenyl)-2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide CAS No. 894564-88-6

N-(2,4-difluorophenyl)-2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide

Cat. No. B2380168
CAS RN: 894564-88-6
M. Wt: 493.53
InChI Key: HVQCLRYQQWEJIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-difluorophenyl)-2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide is a useful research compound. Its molecular formula is C26H21F2N3O3S and its molecular weight is 493.53. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Activity

One significant area of application for compounds related to N-(2,4-difluorophenyl)-2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide is in the development of novel antibacterial agents. Borad et al. (2015) synthesized a series of N-(benzo[d] thiazol-2-yl)-2-((2,4’-dioxospiro[indoline-3, 2’-thiazolidin]-3'-yl)amino)acetamide derivatives and evaluated their in-vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. The study highlighted the potential of these compounds to serve as broad-spectrum antibacterial agents (Borad, Bhoi, Parmar, & Patel, 2015).

Anti-inflammatory and Antioxidant Properties

Another field of interest is the investigation of anti-inflammatory and antioxidant properties. Koppireddi et al. (2013) reported on the synthesis and evaluation of novel N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides for their antioxidant and anti-inflammatory activities. Compounds in this series exhibited significant efficacy in various assays, suggesting their potential use in treating inflammatory diseases and conditions associated with oxidative stress (Koppireddi, Komsani, Avula, Pombala, Vasamsetti, Kotamraju, & Yadla, 2013).

Anticonvulsant Evaluation

Compounds with structural similarities to this compound have also been explored for their anticonvulsant activities. Nath et al. (2021) designed and synthesized indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide, demonstrating significant anticonvulsant activity in preclinical models. This research suggests potential applications in the development of new treatments for epilepsy and seizure disorders (Nath, Shaharyar, Pathania, Grover, Debnath, & Akhtar, 2021).

Antiplasmodial Properties

Mphahlele et al. (2017) synthesized a series of novel N-((2,5-diaryl-3-trifluoroacetyl)-1H-indol-7-yl)acetamides and evaluated them for potential in vitro antiplasmodial properties against the chloroquine-sensitive 3D7 strain of Plasmodium falciparum. The study highlights the compound's potential in the development of new antimalarial agents, demonstrating the diverse therapeutic applications of compounds related to this compound (Mphahlele, Mmonwa, & Choong, 2017).

properties

IUPAC Name

N-(2,4-difluorophenyl)-2-[3-(3,5-dimethylphenyl)-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21F2N3O3S/c1-15-9-16(2)11-18(10-15)31-24(33)14-35-26(31)19-5-3-4-6-22(19)30(25(26)34)13-23(32)29-21-8-7-17(27)12-20(21)28/h3-12H,13-14H2,1-2H3,(H,29,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVQCLRYQQWEJIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)CSC23C4=CC=CC=C4N(C3=O)CC(=O)NC5=C(C=C(C=C5)F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21F2N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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